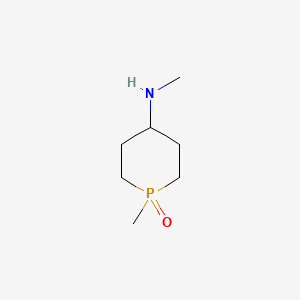
3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. This compound is characterized by the presence of a chlorinated thiophene ring attached to a propan-1-amine group, forming a hydrochloride salt. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Chlorination of Thiophene: The starting material, thiophene, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 5-position of the thiophene ring.
Formation of Propan-1-amine: The chlorinated thiophene is then reacted with a suitable amine, such as propan-1-amine, under controlled conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employed for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chlorothiophen-3-yl)propan-1-amine: A structurally similar compound with the chlorine atom at a different position on the thiophene ring.
(5-chlorothiophen-2-yl)methylamine hydrochloride: Another related compound with a different amine group attached to the thiophene ring.
Uniqueness
3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique arrangement of functional groups allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C7H11Cl2NS |
|---|---|
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
3-(5-chlorothiophen-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c8-7-4-3-6(10-7)2-1-5-9;/h3-4H,1-2,5,9H2;1H |
Clé InChI |
MQBMJXBHFUTPRE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
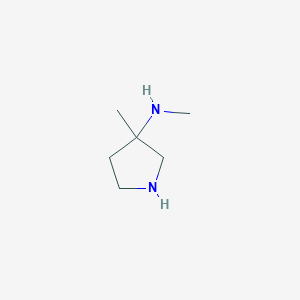
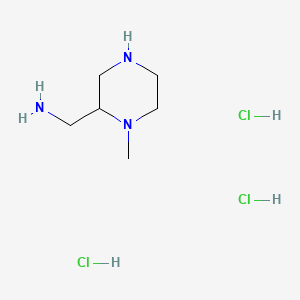

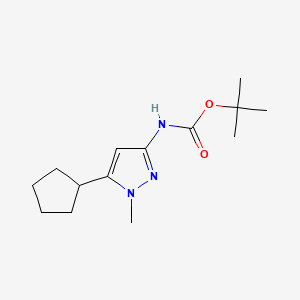
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)

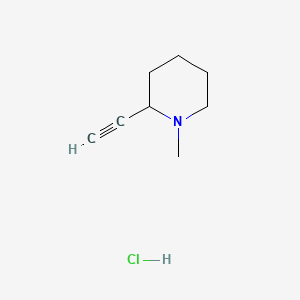


![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
